molecular formula C11H10O B148769 3-Isopropenylbenzofuran CAS No. 138552-59-7

3-Isopropenylbenzofuran

Cat. No.: B148769
CAS No.: 138552-59-7
M. Wt: 158.2 g/mol
InChI Key: JCZLKQALRILNJL-UHFFFAOYSA-N
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Description

3-Isopropenylbenzofuran (IPBF) is a chemical compound that belongs to the class of benzofuran derivatives. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. IPBF has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-Isopropenylbenzofuran is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB and to reduce the phosphorylation of MAPKs, such as ERK and JNK. These pathways are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and animals. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells and animals.

Advantages and Limitations for Lab Experiments

3-Isopropenylbenzofuran has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has also been shown to exhibit low toxicity in cells and animals, suggesting its potential as a safe and effective therapeutic agent. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has a relatively short half-life in cells and animals, which can limit its duration of action.

Future Directions

3-Isopropenylbenzofuran has several potential future directions for research. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to optimize its synthesis method and improve its bioavailability and efficacy. This compound can also be evaluated for its therapeutic potential in various disease models, such as cancer, inflammation, and neurodegenerative disorders. In addition, this compound can be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety.

Synthesis Methods

3-Isopropenylbenzofuran can be synthesized by the reaction of 2-hydroxybenzaldehyde and isopropenyl acetate in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through a Claisen-Schmidt condensation reaction, followed by an intramolecular cyclization to form the benzofuran ring. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.

Scientific Research Applications

3-Isopropenylbenzofuran has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the oxidative stress in cells. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a chemotherapeutic agent.

Properties

138552-59-7

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

3-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-7H,1H2,2H3

InChI Key

JCZLKQALRILNJL-UHFFFAOYSA-N

SMILES

CC(=C)C1=COC2=CC=CC=C21

Canonical SMILES

CC(=C)C1=COC2=CC=CC=C21

synonyms

Benzofuran, 3-(1-methylethenyl)-

Origin of Product

United States

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